- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts, Organic Process Research & Development, 2003, 7(1), 95-97

Cas no 89-64-5 (4-Chloro-2-nitrophenol)

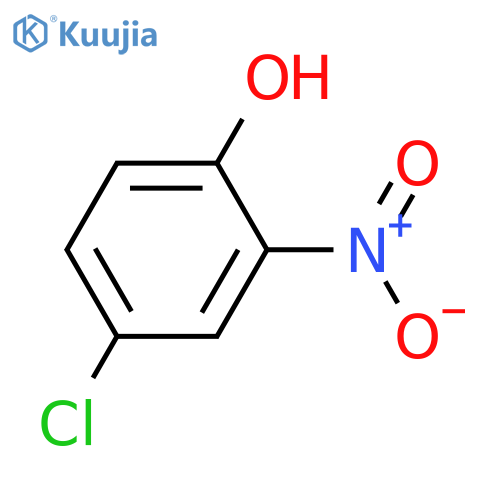

4-クロロ-2-ニトロフェノールは、分子式C6H4ClNO3で表される有機化合物です。黄色~淡褐色の結晶性粉末で、フェノール骨格にクロロ基とニトロ基が置換した構造を持ちます。主に有機合成中間体として利用され、染料や農薬の製造において重要な役割を果たします。本品の特徴として、高い反応性と選択性を有し、ハロゲン化アリールやニトロ化合物を必要とする反応において優れた原料となります。また、比較的安定な物性を示すため、取り扱いが容易という利点があります。純度管理が厳格に行われており、研究用途から工業用途まで幅広く対応可能です。

4-Chloro-2-nitrophenol structure

商品名:4-Chloro-2-nitrophenol

4-Chloro-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-nitrophenol

- o-nitro-p-chorophenol

- 2-nitro-4-chlorophenol

- 2-NO2-4-Cl-phenol

- 4-chloro-2-nitro-phenol

- 5-chloro-2-hydroxynitrobenzene

- p-chloronitrophenol

- Phenol,4-chloro-2-nitro

- 4-Chloro-6-nitrophenol

- NSC 520345

- p-Chloro-o-nitrophenol

- AKOS000121398

- FT-0618040

- EINECS 201-927-5

- W-100365

- STL199170

- MFCD00007113

- NSC520345

- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9

- Phenol, 4-chloro-2-nitro-

- EN300-21529

- 89-64-5

- FS-4191

- DTXSID4058996

- AC-16758

- BP-13325

- AE-562/40191217

- Chloro-2-nitrophenol, 4-

- 4-Chlor-2-nitrophenol

- AI3-28527

- C0228

- UNII-438LQ62WNH

- Z104500910

- 4-Chloro-2-nitrophenol, >=97.0%

- Q27258630

- 438LQ62WNH

- SCHEMBL305611

- NSC-520345

- 4-Chloro-2-nitrophenol (ACI)

- NS00007983

- 2Nitro4chlorophenol

- Phenol, 4chloro2nitro

- DB-024281

- DTXCID2048664

-

- MDL: MFCD00007113

- インチ: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H

- InChIKey: NWSIFTLPLKCTSX-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O

- BRN: 2048031

計算された属性

- せいみつぶんしりょう: 172.98800

- どういたいしつりょう: 172.988

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 66A^2

じっけんとくせい

- 色と性状: イエローパウダ

- 密度みつど: 1.4914 (rough estimate)

- ゆうかいてん: 85-87 °C (lit.)

85-89 °C - ふってん: 242.5°C at 760 mmHg

- フラッシュポイント: 100.4°C

- 屈折率: 1.5810 (estimate)

- ようかいど: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow

- PSA: 66.05000

- LogP: 2.47700

4-Chloro-2-nitrophenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 包装等級:III

- セキュリティ用語:6.1

- 包装グループ:III

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:6.1

- TSCA:Yes

4-Chloro-2-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21529-10.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 10g |

$32.0 | 2023-05-31 | |

| Enamine | EN300-21529-25.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 25g |

$38.0 | 2023-05-31 | |

| TRC | C384768-20g |

4-Chloro-2-nitrophenol |

89-64-5 | 20g |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-21529-0.05g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21529-1.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 1g |

$26.0 | 2023-05-31 | |

| Enamine | EN300-21529-5.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-05-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 5g |

46.0CNY | 2021-08-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 100g |

¥147.90 | 2023-09-03 | |

| Enamine | EN300-21529-5g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-09-16 | |

| Fluorochem | 214789-1g |

4-Chloro-2-nitrophenol |

89-64-5 | 95% | 1g |

£10.00 | 2022-03-01 |

4-Chloro-2-nitrophenol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt

リファレンス

- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

合成方法 3

はんのうじょうけん

1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt

リファレンス

- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions, Synlett, 2003, (2), 191-194

合成方法 4

はんのうじょうけん

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt

リファレンス

- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents, Phosphorus, 2003, 178(5), 1027-1035

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K

リファレンス

- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201

合成方法 6

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt

リファレンス

- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF, European Journal of Organic Chemistry, 2005, (11), 2379-2384

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water

リファレンス

- One-pot nitration of phenols under mild and heterogeneous conditions, Journal of Chemical Research, 2001, (4), 140-142

合成方法 8

はんのうじょうけん

1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane

リファレンス

- Potassium monoperoxysulfate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

合成方法 9

はんのうじょうけん

1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt

リファレンス

- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system, Synthetic Communications, 2005, 35(2), 263-270

合成方法 10

はんのうじょうけん

1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone

リファレンス

- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds, Synthetic Communications, 1997, 27(19), 3301-3311

合成方法 11

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt

リファレンス

- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water, Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

合成方法 12

はんのうじょうけん

1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C

リファレンス

- Electrochemical reduction of 4-chloro-2-nitrophenol, Russian Chemical Bulletin, 2023, 72(2), 500-506

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K

リファレンス

- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130

合成方法 14

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt

リファレンス

- A new method for nitration of phenolic compounds, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

合成方法 15

はんのうじょうけん

1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt

リファレンス

- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions, Synthetic Communications, 2008, 38(19), 3366-3374

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt

リファレンス

- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride, Scientia Iranica, 2010, 17(1), 31-36

合成方法 17

はんのうじょうけん

1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C

1.2 Solvents: Water ; 0.5 h, cooled

1.2 Solvents: Water ; 0.5 h, cooled

リファレンス

- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,

4-Chloro-2-nitrophenol Preparation Products

4-Chloro-2-nitrophenol 関連文献

-

1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180

-

Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744

-

3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654

-

Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558

-

Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792

89-64-5 (4-Chloro-2-nitrophenol) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 55290-64-7(Dimethipin)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量